molecular formula C16H20N2O2 B563931 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide CAS No. 247098-18-6

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide

Cat. No.: B563931
CAS No.: 247098-18-6
M. Wt: 272.348
InChI Key: VAQWDIFLYGGQLK-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide is a synthetic organic compound with a molecular formula of C16H20N2O2. This compound is characterized by its pyrrole ring structure, which is substituted with ethyl, methyl, and phenylethyl groups, as well as an oxo and carboxamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate diketone with an amine under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as phenylethylamine, under dehydrating conditions using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Alkylating Agents: Alkyl halides (e.g., ethyl bromide, methyl iodide)

    Dehydrating Agents: Thionyl chloride, phosphorus oxychloride

Major Products Formed

    Oxidation Products: Compounds with additional oxo or hydroxyl groups

    Reduction Products: Compounds with reduced functional groups (e.g., alcohols)

    Substitution Products: Compounds with new functional groups replacing existing ones

Scientific Research Applications

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in assays to investigate its effects on different biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure makes it a candidate for drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in metabolic pathways, leading to altered cellular processes.

    Receptor Binding: It may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events that result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    4-Methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide:

    3-Ethyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-ethyl-3-methyl-5-oxo-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQWDIFLYGGQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652577
Record name 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247098-18-6
Record name 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247098-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)
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Record name 3-Ethyl-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
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